[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, an amino-acetyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an amino-acetyl group through nucleophilic substitution reactions. The isopropyl-carbamic acid benzyl ester moiety can be introduced via esterification reactions using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The amino-acetyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine ring and amino group but differ in their overall structure and functional groups.
Uniqueness: Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYJAOJZUXFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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